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Compound of Interest

Compound Name: (S)-Retosiban

Cat. No.: B10861298 Get Quote

(S)-Retosiban, a selective oral oxytocin receptor antagonist, has been the subject of numerous

preclinical and clinical investigations for its potential role in preventing preterm labor. This guide

provides a comparative analysis of the available experimental data on (S)-Retosiban, with a

focus on the reproducibility of findings and a comparison with the alternative tocolytic agent,

Atosiban. The premature termination of pivotal Phase III clinical trials due to recruitment

challenges significantly impacts the conclusive assessment of its efficacy and the

reproducibility of initial promising results.

Executive Summary
(S)-Retosiban (GSK221149A) is a potent and highly selective antagonist of the oxytocin

receptor, demonstrating a high affinity (Ki = 0.65 nM) and over 1400-fold selectivity against the

closely related vasopressin receptors.[1][2] Preclinical studies have consistently shown its

efficacy in inhibiting uterine contractions. However, the translation of these findings into robust

clinical evidence has been hampered by the early termination of large-scale Phase III trials.

This guide synthesizes the available data to provide a clear overview for researchers,

scientists, and drug development professionals.

Preclinical Data: High Affinity and In Vitro Efficacy
Preclinical investigations have established the fundamental pharmacological profile of (S)-
Retosiban.

Table 1: Preclinical Profile of (S)-Retosiban
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Parameter Finding Species/Model Citation

Receptor Binding

Affinity (Ki)

0.65 nM for human

oxytocin receptor

Human recombinant

receptors
[1][2]

Receptor Selectivity

>1400-fold selective

for oxytocin receptor

over vasopressin

receptors

Human recombinant

receptors
[1]

In Vitro Uterine

Contractility

Significantly reduced

spontaneous and

oxytocin-induced

myometrial strip

contractions

Human and Rat

myometrium

In Vivo Uterine

Contractility

Dose-dependent

decrease in oxytocin-

induced uterine

contractions

Non-pregnant female

rats

In Vivo Spontaneous

Contractions

Significantly reduced

spontaneous uterine

contractions

Late-term pregnant

rats

Stretch-Induced

Contractions

Prevented stretch-

induced stimulation of

myometrial

contractility

Human myometrial

explants

In Vivo Efficacy

(Primate Model)

Reduced risk of

spontaneous delivery
Cynomolgus monkeys

These preclinical findings have been largely consistent across different models, demonstrating

the potent and specific action of (S)-Retosiban at the oxytocin receptor and its ability to inhibit

uterine contractions under various stimuli.

Clinical Data: Challenges in Reproducibility
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The clinical development of (S)-Retosiban has faced significant hurdles, primarily the

premature termination of two key Phase III trials: one comparing it to a placebo and another to

Atosiban. This early cessation, due to slow patient recruitment, severely limits the statistical

power and the ability to draw definitive conclusions about its clinical efficacy and safety, thereby

impacting the reproducibility of earlier, more promising Phase II results.

Phase II Clinical Trial Data
A Phase II, randomized, double-blind, placebo-controlled trial provided initial proof-of-concept

for the use of intravenous (S)-Retosiban in women with spontaneous preterm labor.

Table 2: Efficacy and Safety of Intravenous (S)-Retosiban in a Phase II Trial

Outcome
Measure

(S)-Retosiban
(n=30)

Placebo (n=34)

Relative Risk
(95% CrI) /
Mean
Difference
(95% CrI)

Citation

Uterine

Quiescence
62% 41% 1.53 (0.98, 2.48)

Mean Time to

Delivery
- -

8.2 days (2.7,

13.74) longer

with Retosiban

Preterm Births 18.7% 47.2% 0.38 (0.15, 0.81)

Maternal

Adverse Events
47% 50% -

Maternal Serious

Adverse Events
7% 6% -

Terminated Phase III Clinical Trial Data
The following tables summarize the limited data from the prematurely terminated Phase III

trials. It is crucial to interpret these results with caution due to the small sample sizes.
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Table 3: (S)-Retosiban vs. Placebo (Terminated Phase III Trial)

Outcome
Measure

(S)-Retosiban
(n=10)

Placebo (n=13) Result Citation

Mean

Gestational Age

at

Randomization

30.8 weeks 30.5 weeks
Similar between

groups

Mean Time to

Delivery/Treatme

nt Failure

18.9 days 11.1 days -

Table 4: (S)-Retosiban vs. Atosiban (Terminated Phase III Trial)

Outcome
Measure

(S)-Retosiban
(n=47)

Atosiban
(n=50)

Result Citation

Mean

Gestational Age

at

Randomization

31.5 weeks 31.5 weeks
Identical

between groups

Adjusted Mean

Time to Delivery
32.51 days 33.71 days

Not statistically

significant (p >

0.05)

Delivery before

37 weeks
54.3% 56.0% -

Drug-Related

Maternal

Adverse Events

3 participants 2 participants -

The data from the terminated trials, while not statistically robust, do not suggest a significant

superiority of (S)-Retosiban over Atosiban in prolonging pregnancy.
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Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary and not fully available in the

public domain. However, based on the published literature, the following methodologies were

employed in key experiments.

Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of (S)-Retosiban to the human oxytocin

receptor.

Methodology: Competitive radioligand binding assays were likely performed using

membranes from cells expressing the recombinant human oxytocin receptor.

A radiolabeled ligand with known affinity for the oxytocin receptor is incubated with the

receptor preparation in the presence of varying concentrations of unlabeled (S)-
Retosiban.

The amount of bound radioligand is measured, and the concentration of (S)-Retosiban
that inhibits 50% of the specific binding (IC50) is determined.

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Uterine Contractility Assays
Objective: To assess the ability of (S)-Retosiban to inhibit uterine muscle contractions.

Methodology:

Myometrial tissue strips were obtained from human biopsies (during cesarean section) or

from rats.

The strips were mounted in an organ bath containing a physiological salt solution and

maintained at 37°C.

Spontaneous contractions or contractions induced by oxytocin were recorded

isometrically.
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(S)-Retosiban was added to the bath at various concentrations, and the change in the

frequency and amplitude of contractions was measured.

Clinical Trial Protocols (General Overview)
Phase II and III trials were randomized, double-blind, and multicenter.

Inclusion Criteria: Pregnant women with spontaneous preterm labor, typically between 24

and 34 weeks of gestation, with confirmed uterine contractions and cervical changes.

Intervention:

(S)-Retosiban: Intravenous administration, typically a loading dose followed by a

continuous infusion.

Atosiban: Administered according to the standard clinical protocol, which includes an initial

intravenous bolus followed by a multi-step infusion.

Placebo: A matching intravenous infusion (e.g., 0.9% sodium chloride).

Primary Endpoints:

Time to delivery or treatment failure.

Uterine quiescence (e.g., ≤ 4 contractions per hour).

Safety Assessments: Monitoring of maternal, fetal, and neonatal adverse events.

Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
(S)-Retosiban acts as a competitive antagonist at the oxytocin receptor, which is a G-protein

coupled receptor (GPCR). Its activation by oxytocin primarily involves coupling to the Gq alpha

subunit, leading to the activation of phospholipase C (PLC) and the subsequent production of

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, leading to myometrial contraction. (S)-Retosiban blocks this cascade by

preventing oxytocin from binding to its receptor.
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Caption: Oxytocin receptor signaling pathway and the inhibitory action of (S)-Retosiban.

General Experimental Workflow for Preclinical
Evaluation
The preclinical assessment of a novel tocolytic agent like (S)-Retosiban typically follows a

structured workflow, from initial target validation to in vivo efficacy studies.
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Caption: A typical preclinical experimental workflow for a tocolytic agent.

Conclusion
The available evidence on (S)-Retosiban presents a mixed picture. Preclinical data strongly

and consistently support its profile as a potent and selective oxytocin receptor antagonist with

clear tocolytic effects in vitro and in animal models. Initial Phase II clinical data were promising,

suggesting a potential benefit in prolonging pregnancy. However, the critical issue of

reproducibility arises from the premature termination of the larger, more definitive Phase III

trials. The limited data from these trials do not provide sufficient evidence to confirm the
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efficacy of (S)-Retosiban in a clinical setting, nor to establish its superiority over the existing

alternative, Atosiban.

For researchers and drug developers, the story of (S)-Retosiban underscores the significant

challenges in translating promising preclinical findings into clinically proven therapies,

particularly in a complex and difficult-to-recruit patient population such as those in spontaneous

preterm labor. Future research in this area will require innovative clinical trial designs and

collaborative efforts to overcome recruitment hurdles and definitively assess the clinical utility of

novel tocolytic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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